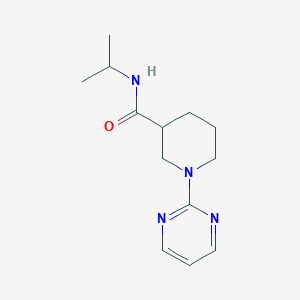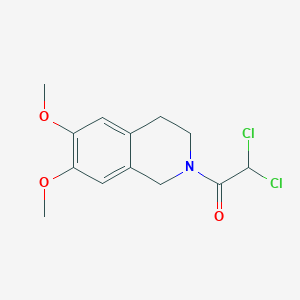
1-Cinnamoyl-5-phenylpyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cinnamoyl-5-phenylpyrazolidin-3-one is an organic compound that belongs to the class of pyrazolidinones This compound is characterized by a pyrazolidinone ring substituted with cinnamoyl and phenyl groups
Métodos De Preparación
The synthesis of 1-Cinnamoyl-5-phenylpyrazolidin-3-one typically involves the reaction of 5-phenylpyrazolidin-3-one with cinnamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for scaling up the process
Análisis De Reacciones Químicas
1-Cinnamoyl-5-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the cinnamoyl group to a corresponding alcohol.
Substitution: The phenyl and cinnamoyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed depend on the type of reaction and the specific reagents used.
Aplicaciones Científicas De Investigación
1-Cinnamoyl-5-phenylpyrazolidin-3-one has been explored for various scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Cinnamoyl-5-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives inhibit the lipoxygenase and cyclooxygenase pathways, reducing the synthesis of pro-inflammatory mediators. This inhibition is achieved through the compound’s binding to the active sites of these enzymes, blocking their catalytic activity . Additionally, its antioxidant properties help mitigate oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.
Comparación Con Compuestos Similares
1-Cinnamoyl-5-phenylpyrazolidin-3-one can be compared with other similar compounds, such as:
1-Phenyl-3-pyrazolidinone: Known for its anti-inflammatory and antioxidant properties, this compound shares a similar pyrazolidinone core but lacks the cinnamoyl group.
5-Phenylpyrazolidin-3-one: This compound serves as a precursor in the synthesis of this compound and exhibits different chemical reactivity due to the absence of the cinnamoyl group.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H16N2O2 |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
5-phenyl-1-[(E)-3-phenylprop-2-enoyl]pyrazolidin-3-one |
InChI |
InChI=1S/C18H16N2O2/c21-17-13-16(15-9-5-2-6-10-15)20(19-17)18(22)12-11-14-7-3-1-4-8-14/h1-12,16H,13H2,(H,19,21)/b12-11+ |
Clave InChI |
QQGILYVDLXDAMM-VAWYXSNFSA-N |
SMILES isomérico |
C1C(N(NC1=O)C(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1C(N(NC1=O)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one](/img/structure/B12911803.png)
![Furan, 2-[(methylsulfonyl)methyl]-5-nitro-](/img/structure/B12911810.png)







![2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol](/img/structure/B12911867.png)
![N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12911868.png)
![Ethyl 5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911875.png)


